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molecular formula C15H14N2 B2604431 3-(2-(Pyridin-4-yl)ethyl)-1H-indole CAS No. 16571-49-6

3-(2-(Pyridin-4-yl)ethyl)-1H-indole

Cat. No. B2604431
M. Wt: 222.28 g/mol
InChI Key: UUEYCHLWAOBOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138187B2

Procedure details

Indole (5.85 g, 50 mmol) was dissolved in glacial acetic acid (25 ml) together with 4-vinylpyridine (5.80 g, 55 mmol). The reaction mixture was boiled under reflux for 6 h. For working up, the glacial acetic acid was distilled off. Saturated NaHCO3 solution (75 ml) and water (15 ml) were then added to the mixture. The mixture was extracted with ethyl acetate (1×100 ml, 3×15 ml). (The insoluble oil remaining between the phases contained only polar impurities.) The organic phase was dried over Na2SO4 and then evaporated. The residue was recrystallized twice from ethyl acetate (30 ml each time). The product Ind-14 was obtained as a pale yellow solid in a yield of 7.06 g (31.8 mmol, 63%, m.p.: 154-158° C.).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:10]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)=[CH2:11]>C(O)(=O)C>[N:15]1[CH:16]=[CH:17][C:12]([CH2:10][CH2:11][C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
5.8 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
the glacial acetic acid was distilled off
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 solution (75 ml) and water (15 ml) were then added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1×100 ml, 3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
) The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized twice from ethyl acetate (30 ml each time)
CUSTOM
Type
CUSTOM
Details
The product Ind-14 was obtained as a pale yellow solid in a yield of 7.06 g (31.8 mmol, 63%, m.p.: 154-158° C.)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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